1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is a chemical compound belonging to the class of pyrrolopyridines. It is characterized by a fused pyrrole and pyridine ring system, which is known for its biological and pharmaceutical significance[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_2{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f).
Mechanism of Action
Target of Action
The primary targets of 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound, being a potent inhibitor of FGFRs, interferes with this process, thereby inhibiting the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The compound affects the FGF–FGFR axis, a crucial pathway involved in signal transduction that regulates various physiological processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound can potentially disrupt these pathological processes.
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
Biochemical Analysis
Biochemical Properties
The 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The FGFR family plays an essential role in various types of tumors, making it an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that 2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with a suitable carboxylic acid derivative under acidic conditions. The reaction typically requires heating and the use of a strong acid catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Medicine: It has shown promise in the development of pharmaceuticals, particularly in the treatment of cancer and other diseases[_{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride is similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,4-b]pyridine[_{{{CITATION{{{1{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). it is unique in its specific structural features and biological activities[{{{CITATION{{{_1{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... These differences may influence its binding affinity and efficacy in various applications.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)5-3-7-6(10-4-5)1-2-9-7;/h3-4,9H,1-2H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWXKXFTUKNCJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1N=CC(=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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